N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for drug discovery.
Medicine: As a candidate for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H12ClN3OS2 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21) |
InChI Key |
ZRFYEKFDGDQFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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